molecular formula C24H23N3OS2 B2658717 3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 393847-57-9

3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2658717
M. Wt: 433.59
InChI Key: OQSMLLCSWOXPMD-UHFFFAOYSA-N
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Description

3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C24H23N3OS2 and its molecular weight is 433.59. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Chemical Properties

Research on compounds structurally similar to 3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has focused on their crystalline structure and chemical properties. For instance, studies involving crystalline organic compounds like N-(4-acetylphenyl)quinoline-3-carboxamide have detailed their synthesis, spectral characterization (FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy), and 3D-structure confirmation via X-ray diffraction. These studies provide a foundation for understanding the chemical behavior and properties of related compounds (Polo-Cuadrado et al., 2021).

Anticancer Activity

Some derivatives, such as thieno[2,3-b]pyridine compounds, have been investigated for their potential anticancer activity. A notable study on 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide demonstrated its efficacy as a phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor, with promising results against breast cancer cell lines. This indicates a potential research application of related compounds in developing targeted therapies for difficult-to-treat cancers such as triple-negative breast cancer (Leung et al., 2014).

Dyeing Polyester Fibers and Biological Activity

Further applications include the synthesis of novel heterocyclic aryl monoazo organic compounds, which have been used for dyeing polyester fibers. Compounds like 3-amino-4,6-dimethyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide exhibit high efficiency in dyeing and demonstrate antioxidant, antitumor, and antimicrobial activities. This suggests potential applications in developing sterile or biologically active fabrics for various uses (Khalifa et al., 2015).

Photophysical Properties for Sensing and Imaging

Compounds within the quinoline family have also been explored for their photophysical properties, such as excited-state intramolecular proton transfer (ESIPT) inspired fluorophores. These compounds show promise for applications in sensing and imaging due to their dual emission patterns and large Stokes shifts, indicating their utility in developing novel optical materials and sensors (Padalkar & Sekar, 2014).

properties

IUPAC Name

3-amino-N-(3,4-dimethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2/c1-13-9-10-15(12-14(13)2)26-23(28)22-21(25)20-19(18-8-5-11-29-18)16-6-3-4-7-17(16)27-24(20)30-22/h5,8-12H,3-4,6-7,25H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSMLLCSWOXPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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